N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
This compound (CAS: 1396686-43-3; molecular weight: 432.5 g/mol) features a 1,2,4-triazol-5-one core substituted with a cyclopropyl group at position 3, a phenyl ring at position 4, and an ethyl linker connected to a 5-fluoro-2-methoxybenzenesulfonamide moiety . The triazolone ring system is known for its bioactivity in pharmaceuticals and agrochemicals, while the sulfonamide group enhances solubility and target-binding affinity.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4S/c1-29-17-10-9-15(21)13-18(17)30(27,28)22-11-12-24-20(26)25(16-5-3-2-4-6-16)19(23-24)14-7-8-14/h2-6,9-10,13-14,22H,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYGEVUCHHGKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides and incorporates a triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.43 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, combined with a sulfonamide group that enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing triazole and sulfonamide groups exhibit significant antimicrobial properties. The compound under discussion has been evaluated for its activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.5 - 4 μg/mL |
| Pseudomonas aeruginosa | 1 - 16 μg/mL |
| Klebsiella pneumoniae | 0.25 - 2 μg/mL |
These findings suggest that the compound exhibits broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The triazole moiety has also been studied for its potential anticancer effects. In vitro studies have shown that derivatives of triazole compounds can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| A549 (Lung Cancer) | 15.3 |
| HeLa (Cervical Cancer) | 12.8 |
These results indicate that the compound may interfere with cancer cell growth and could be explored for therapeutic applications in oncology .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The triazole ring may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- DNA Interaction : Certain triazoles have been shown to intercalate DNA, disrupting replication and transcription processes.
- Antioxidant Properties : The presence of methoxy and fluoro groups may enhance the compound's ability to scavenge free radicals, contributing to its anticancer activity.
Case Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
- Study on Antibacterial Efficacy : A series of synthesized derivatives were screened for their antibacterial properties against resistant strains of bacteria. The study found that modifications in the side chains significantly improved the MIC values against Gram-positive and Gram-negative bacteria .
- Anticancer Screening : Another study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays and found promising results indicating selective toxicity towards cancer cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolone Cores
Compound A : 2-[(4-Cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS: 732994-04-6; molecular weight: 403.37 g/mol)
- Key Features : Shares the cyclopropyl-triazolone core but replaces the ethyl-sulfonamide group with a thioacetamide linker and a 4-(trifluoromethoxy)phenyl substituent .
Compound B : 5-[4-(2-Fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[(furan-2-yl)methyl]-2,4-dihydroxy-N-methylbenzamide (PDB ID: 6FJ)
- Key Features : Retains the triazolone ring and fluorophenyl group but substitutes the sulfonamide with a benzamide-furan hybrid .
- Implications : The furan-methyl group may reduce metabolic stability compared to the sulfonamide in the target compound.
Compound C : Carfentrazone-ethyl (Herbicidal triazolinone)
- Key Features: A commercial herbicide with a triazolinone core, lacking the sulfonamide group but featuring a chlorophenyl and ethyl ester .
- Implications : Highlights the agrochemical utility of triazolones, though the target compound’s sulfonamide suggests divergent applications.
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Comparison
Research Findings and Implications
Structural Determinants of Bioactivity
Limitations and Opportunities
- Knowledge Gaps: Specific bioactivity data for the target compound are absent in the provided evidence.
- Lumping Strategy : Organic compounds with triazolone cores and sulfonamide groups could be "lumped" as a single surrogate in computational models to predict pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide?
- Methodology : The compound can be synthesized via a multi-step approach. First, prepare the triazole core by cyclizing substituted hydrazines with carbonyl derivatives. For the sulfonamide moiety, react 5-fluoro-2-methoxybenzenesulfonyl chloride with an amine-functionalized triazole intermediate. A key step involves coupling the triazole-ethylamine derivative with the sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane . For fluorinated intermediates, nitro reduction using SnCl₂·2H₂O in ethanol under reflux (monitored via TLC) is critical to ensure high purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of X-ray crystallography (for absolute configuration determination) and NMR spectroscopy (¹H, ¹³C, and 19F). For crystallography, SHELX programs (e.g., SHELXL for refinement) are industry-standard tools to resolve bond lengths, angles, and torsion angles . For NMR, compare chemical shifts with analogous sulfonamide-triazole hybrids (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~3.8 ppm for methoxy groups) .
Q. What solubility characteristics are critical for formulation studies?
- Methodology : Solubility in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., chloroform) should be quantified via gravimetric or UV-Vis methods. Sulfonamides with 5-fluoro and methoxy substituents typically exhibit moderate solubility in DMSO (≥10 mg/mL) but poor aqueous solubility (<1 mg/mL) due to hydrophobic triazole and cyclopropyl groups . Pre-formulation studies should prioritize co-solvent systems (e.g., PEG-400) or solid dispersion techniques.
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?
- Methodology : Apply response surface methodology (RSM) to identify critical factors (e.g., reaction temperature, stoichiometry, solvent polarity). For example, a central composite design (CCD) can model interactions between triazole cyclization time (60–120 min) and sulfonylation pH (7–9). Use ANOVA to validate model significance and optimize yield .
Q. How to resolve contradictory crystallographic data in polymorph identification?
- Methodology : If XRD data conflicts with computational predictions (e.g., via Mercury or Olex2), re-evaluate refinement parameters in SHELXL. Adjust occupancy factors for disordered atoms or apply TWINLAW for twinned crystals. Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic transitions .
Q. What strategies validate the compound’s structure-activity relationship (SAR) in biological assays?
- Methodology : Synthesize analogs with modified triazole (e.g., replacing cyclopropyl with methyl) or sulfonamide (e.g., altering methoxy position) groups. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Correlate in vitro IC₅₀ values with computational results to identify critical substituents .
Q. How to address stability issues during long-term storage?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the sulfonamide bond) can be mitigated by lyophilization or storage under inert gas (N₂/Ar). For light-sensitive groups (e.g., triazole), use amber glass vials .
Q. What computational methods predict metabolic liabilities of the compound?
- Methodology : Use ADMET predictors (e.g., SwissADME) to identify cytochrome P450 (CYP) interaction sites. Focus on the 5-fluoro and methoxy groups, which may undergo Phase I oxidation. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
